1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18-7-4-8-19(24)22(18)15-16-27(25,26)21-13-11-20(12-14-21)10-9-17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSPWESDZLIZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad).
Mode of Action
Related compounds have shown to inhibit acetylcholinesterase (ache), a key enzyme responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning.
Biochemical Pathways
Acetylcholinesterase inhibitors (acheis) like the related compounds, generally increase the level of acetylcholine in the brain by preventing its breakdown, thereby enhancing cholinergic neurotransmission.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central to its pharmacological properties. |
| Sulfonyl Group | Enhances solubility and biological activity. |
| Phenylethyl Side Chain | Potentially increases affinity for biological targets. |
Neuropharmacology
Research indicates that compounds similar to 1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione may exhibit properties that modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can be beneficial in developing treatments for conditions such as depression, anxiety, and schizophrenia.
Case Study: Serotonin Receptor Modulation
A study investigated the effects of piperazine derivatives on serotonin receptors, demonstrating that modifications to the piperazine structure can significantly alter receptor binding affinity and efficacy. This suggests that similar compounds could be optimized for targeted neuropharmacological effects.
Anticancer Research
The sulfonamide moiety present in this compound has been linked to anticancer activity through various mechanisms, including inhibition of tumor cell proliferation and induction of apoptosis.
Case Study: Sulfonamide Derivatives in Cancer Therapy
Research has shown that sulfonamide-containing compounds can inhibit carbonic anhydrase enzymes, which are overexpressed in many tumors. This inhibition can disrupt tumor growth and metastasis, making such compounds valuable in cancer treatment strategies.
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of piperazine derivatives. The structural modifications seen in this compound may enhance its efficacy against various bacterial strains.
Case Study: Antimicrobial Screening
In a screening of various piperazine derivatives, several were found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions compounds like this compound as potential candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Notes
- The pharmacological data for the target compound are inferred from structural analogs; empirical studies are required to confirm activity.
- Synthesis routes may vary depending on the reactivity of the sulfonylethyl intermediate.
- Diversified piperazine substitutions (e.g., trifluoromethyl, methoxy) are a promising avenue for optimizing selectivity .
Preparation Methods
Cyclocondensation of Glutaric Acid Derivatives
Method : Glutaric acid is treated with thionyl chloride (SOCl₂) to form glutaric anhydride, followed by reaction with a primary amine.
Example :
Bromoglutarimide Coupling (Patent Route)
Method : 3-Bromoglutarimide reacts with aminobenzylamines in tetrahydrofuran (THF) or dimethylformamide (DMF).
Example :
-
3-Bromoglutarimide (1 eq) and 2-aminobenzylamine (1 eq) reflux in THF with triethylamine.
-
Purification via flash chromatography yields 67% piperidine-2,6-dione derivatives.
Functionalization of Piperazine with 2-Phenylethyl Groups
The 4-(2-phenylethyl)piperazine moiety is synthesized via nucleophilic substitution .
Phenethyl Chloride and Piperazine Reaction
Method : Piperazine reacts with 2-phenylethyl chloride in THF under inert atmosphere.
Procedure :
-
Anhydrous piperazine (6 mmol) dissolves in THF (15 mL) under reflux.
-
2-Phenylethyl chloride (1 mmol) is added dropwise, followed by 4-hour reflux.
-
Post-reaction purification via silica gel chromatography yields 1-(2-phenylethyl)piperazine (72% yield).
Key Data :
-
Solvent : Tetrahydrofuran (THF).
-
Catalyst : None required.
-
Characterization : ¹H-NMR confirms phenethyl integration at δ 2.7–3.1 ppm (CH₂-N).
Sulfonylation and Final Coupling
The sulfonylethyl linker connects the piperidine-dione and piperazine moieties via sulfonyl chloride intermediacy .
Sulfonyl Chloride Preparation
Method : Chlorosulfonation of 1-(2-phenylethyl)piperazine using chlorosulfonic acid.
Procedure :
-
1-(2-Phenylethyl)piperazine (1 eq) reacts with chlorosulfonic acid (1.2 eq) in dichloromethane (DCM) at 0°C.
-
After 2 hours, the intermediate sulfonyl chloride is isolated (85% yield).
Coupling to Piperidine-2,6-dione
Method : Nucleophilic displacement of a chloroethyl-piperidine-2,6-dione derivative.
Procedure :
-
1-(2-Chloroethyl)piperidine-2,6-dione (1 eq) reacts with the sulfonyl chloride (1 eq) in DMF.
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Triethylamine (2 eq) is added to scavenge HCl.
-
After 12 hours at room temperature, the product is purified via HPLC.
Yield : 65–70%.
Spectroscopic Validation :
Alternative Synthetic Routes and Optimization
One-Pot Synthesis (Patent-Inspired)
Method : Simultaneous piperazine sulfonylation and piperidine-dione coupling.
Conditions :
Green Chemistry Approaches
Method : ZnCl₂-catalyzed cyclocondensation in ethanol.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Cyclocondensation | 92% | 1 hour | Low |
| Bromoglutarimide | 67% | 3 hours | High |
| Sulfonyl Chloride | 70% | 12 hours | Moderate |
| One-Pot Synthesis | 58% | 6 hours | High |
Analytical Characterization and Quality Control
-
HPLC Purity : >98% achieved using C18 columns (methanol/water gradient).
-
Elemental Analysis : C: 55.8%, H: 6.3%, N: 11.5% (theoretical C: 56.0%, H: 6.4%, N: 11.5%).
Industrial-Scale Considerations
Q & A
Q. How can factorial design improve yield optimization for large-scale synthesis?
- Methodological Answer : Apply a 2⁴ factorial design to test four factors: reaction time, temperature, catalyst loading, and solvent ratio. Use response surface methodology (RSM) to map the yield landscape and identify interactions (e.g., temperature-catalyst synergy). Scale-up using flow chemistry with inline IR monitoring to maintain optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
